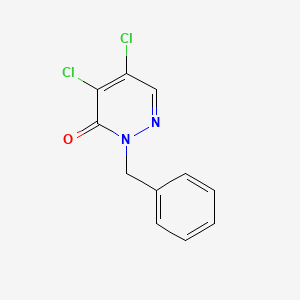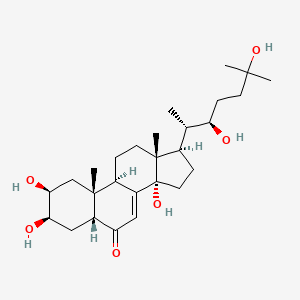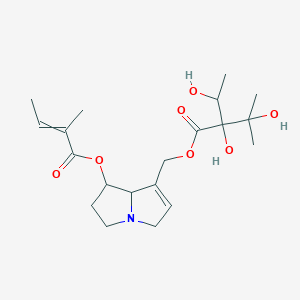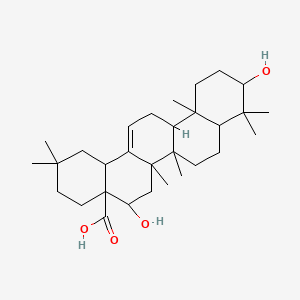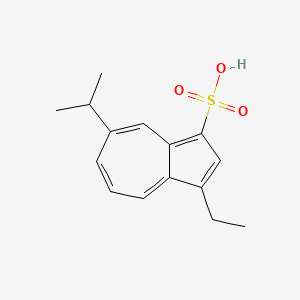
Egualen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egualen, also known as 3-ethyl-7-isopropyl-1-azulenesulfonic acid, is a derivative of azulene, an aromatic hydrocarbon. This compound is primarily known for its antiulcer properties and is used in the treatment of gastric ulcers. It is a stable compound that exhibits significant biological activities, making it a valuable compound in medicinal chemistry .
Preparation Methods
Egualen can be synthesized through various synthetic routes. One common method involves the sulfonation of azulene derivatives. The process typically includes the following steps:
Sulfonation: Azulene is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
For industrial production, this compound sodium is often prepared by dissolving this compound in ethanol, followed by recrystallization to obtain pure crystals. The crystals are then dried and purified to meet industrial standards .
Chemical Reactions Analysis
Egualen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of azulene derivatives.
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, sodium borohydride, and various alkylating agents. The major products formed from these reactions are sulfonic acid derivatives and azulene derivatives .
Scientific Research Applications
Egualen has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various azulene derivatives, which are valuable in organic synthesis and material science.
Biology: this compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies related to inflammation and oxidative stress.
Medicine: this compound is primarily used as an antiulcer agent.
Mechanism of Action
Egualen exerts its effects through several mechanisms:
Histamine Release Inhibition: This compound inhibits the release of histamine from mast cells, which helps in reducing gastric acid secretion and protecting the gastric mucosa.
Membrane Stabilization: This compound stabilizes cell membranes, preventing the release of inflammatory mediators and protecting cells from damage.
Antioxidant Activity: This compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Egualen is unique compared to other azulene derivatives due to its specific substitution pattern and stability. Similar compounds include:
Guaiazulene: Another azulene derivative with anti-inflammatory properties, commonly used in cosmetics and pharmaceuticals.
Chamazulene: Found in chamomile oil, chamazulene has anti-inflammatory and antioxidant properties.
Sodium guaiazulene-3-sulfonate: A less stable derivative of azulene used in similar applications as this compound
This compound stands out due to its stability and effectiveness in inhibiting histamine release, making it a preferred choice for treating gastric ulcers .
Properties
CAS No. |
99287-30-6 |
|---|---|
Molecular Formula |
C15H18O3S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-ethyl-7-propan-2-ylazulene-1-sulfonic acid |
InChI |
InChI=1S/C15H18O3S/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14/h5-10H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
NARQSHREEUXZBT-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)O |
Canonical SMILES |
CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
99287-30-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
97683-31-3 (hydrochloride salt) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ethyl-7-(1-methylethyl)-1-azulenesulfonate azuletil azuletil sodium KT1 32 KT1-32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


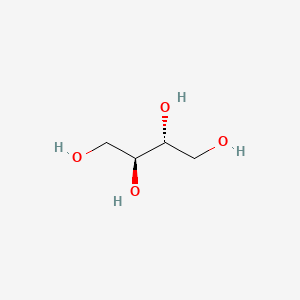

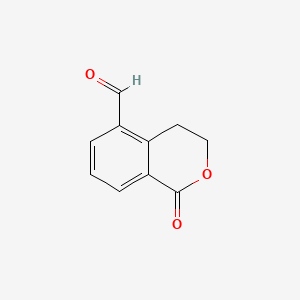
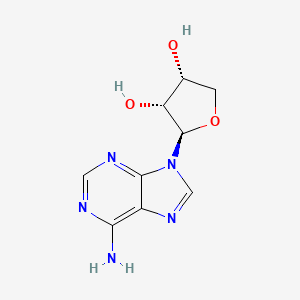
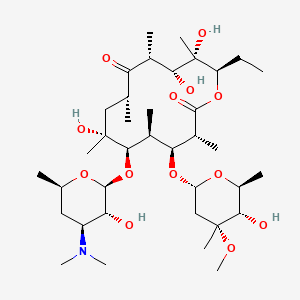
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)


![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)
